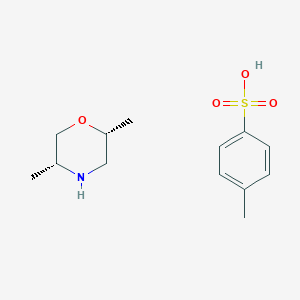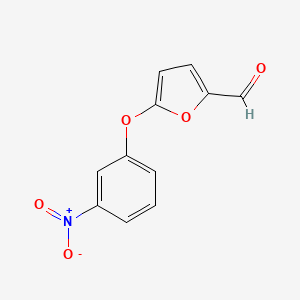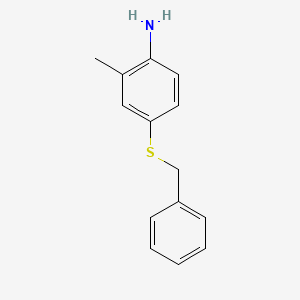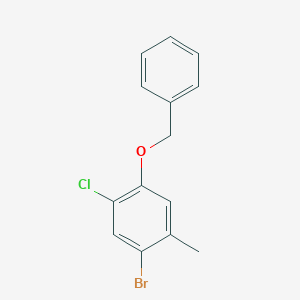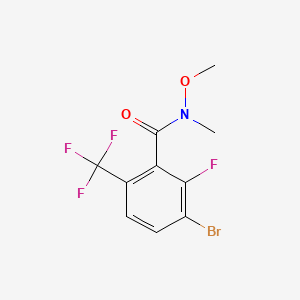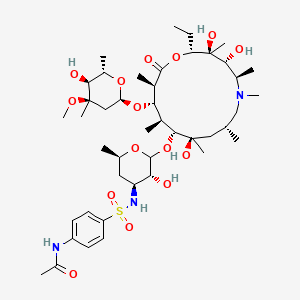
Azithromycin Impurity Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azithromycin Impurity Q is a chemical compound that is structurally related to azithromycin, a widely used macrolide antibiotic. This compound is often encountered during the synthesis and production of azithromycin and is used as a reference standard in pharmaceutical research to ensure the purity and quality of azithromycin formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azithromycin and its impurities, including Azithromycin Impurity Q, involves several steps. Azithromycin is derived from erythromycin through a series of chemical modifications. The synthetic route typically includes oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . Specific conditions such as temperature, pH, and the use of catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of azithromycin and its impurities involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for separation and purification. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Azithromycin Impurity Q undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control pH. Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Azithromycin Impurity Q is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the development and validation of analytical methods to ensure the purity and quality of azithromycin formulations.
Quality Control: Employed in quality control laboratories to monitor the presence of impurities in azithromycin products.
Method Validation: Utilized in the validation of HPLC and other chromatographic methods for the analysis of azithromycin and its related compounds.
Wirkmechanismus
azithromycin itself works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis . This mechanism likely influences the behavior of its impurities, including Azithromycin Impurity Q.
Vergleich Mit ähnlichen Verbindungen
Azithromycin Impurity Q can be compared with other azithromycin impurities, such as:
Azithromycin Impurity A: 6-Demethylazithromycin.
Azithromycin Impurity F: A related compound with a similar structure.
Azithromycin Impurity J: 13-O-Decladinosylazithromycin.
These impurities share structural similarities with azithromycin but differ in specific functional groups and chemical properties. This compound is unique in its specific structural modifications and its role as a reference standard in pharmaceutical research .
Eigenschaften
Molekularformel |
C44H75N3O15S |
|---|---|
Molekulargewicht |
918.1 g/mol |
IUPAC-Name |
N-[4-[[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41?,42-,43-,44-/m1/s1 |
InChI-Schlüssel |
DBZCHNDJNSRJPU-QIAYHHAGSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
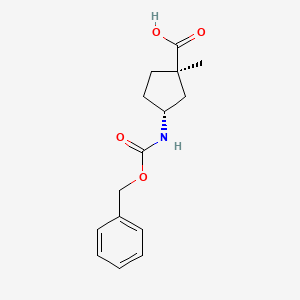
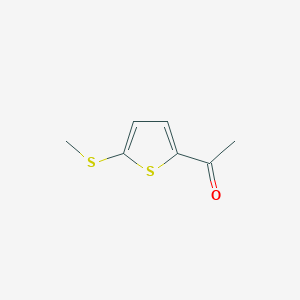
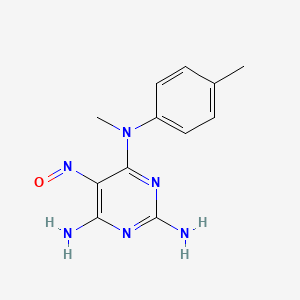

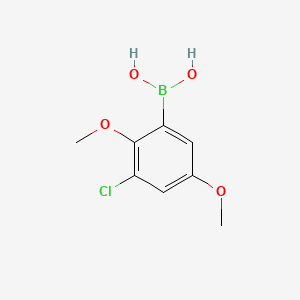
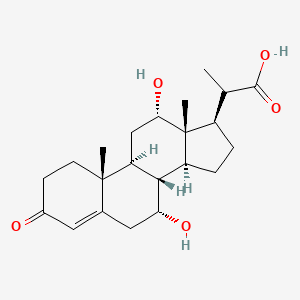
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
